6-(Pentyloxy)hexane-1-sulfonyl chloride
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Overview
Description
6-(Pentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a hexane chain with a pentyloxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentyloxy)hexane-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding alcohol or alkyl halide. One common method is the reaction of 6-(pentyloxy)hexanol with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of chlorosulfonic acid or sulfuryl chloride (SO2Cl2) as chlorinating agents is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Pentyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrides: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
6-(Pentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-(Pentyloxy)hexane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with a single carbon chain.
Tosyl Chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl chloride.
Uniqueness
6-(Pentyloxy)hexane-1-sulfonyl chloride is unique due to its longer alkyl chain and the presence of a pentyloxy group. This structural feature provides different reactivity and solubility properties compared to simpler sulfonyl chlorides. Its specific structure makes it suitable for certain applications where other sulfonyl chlorides may not be effective.
Properties
Molecular Formula |
C11H23ClO3S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
6-pentoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-2-3-6-9-15-10-7-4-5-8-11-16(12,13)14/h2-11H2,1H3 |
InChI Key |
HLKPMSGYHLKPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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